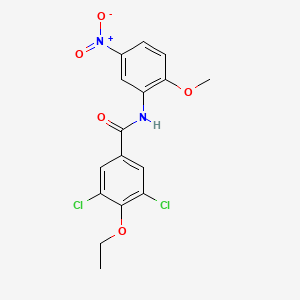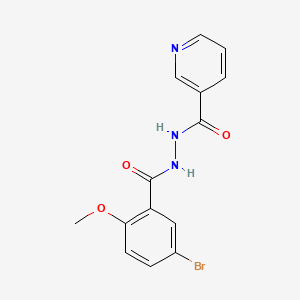
N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, also known as MRS1477, is a small molecule drug that has been extensively studied for its potential therapeutic effects. MRS1477 belongs to the class of compounds known as P2Y~14~ receptor antagonists, which are involved in various physiological processes such as inflammation, immune response, and neurotransmission.
Wirkmechanismus
N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide acts as a P2Y~14~ receptor antagonist, which is a G protein-coupled receptor that is involved in various physiological processes such as immune response, inflammation, and neurotransmission. By blocking the P2Y~14~ receptor, N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can modulate various biochemical and physiological processes in the body. For example, N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to inhibit the activation of microglia, which can reduce neuroinflammation and potentially have neuroprotective effects. N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for the P2Y~14~ receptor. This allows researchers to selectively modulate this receptor and study its effects on various physiological processes. However, one limitation of using N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide. One area of interest is its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can reduce neuroinflammation and potentially have neuroprotective effects, which could be beneficial in these disease conditions. Another area of interest is the development of more selective P2Y~14~ receptor antagonists, which could potentially have fewer off-target effects and be more effective in modulating this receptor.
Wissenschaftliche Forschungsanwendungen
N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects in various disease conditions. One of the major areas of research has been in the field of inflammation, where N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have anti-inflammatory effects. Studies have also shown that N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Eigenschaften
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-9-10-20-18(11-14)21-19(23)13-22(2)26(24,25)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHGAIFSWHRUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3532736.png)
![N~2~-(2-chlorobenzyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3532744.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B3532760.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B3532781.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B3532794.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B3532812.png)



![5,6-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3532839.png)
![5-[(5-bromo-2-furoyl)amino]isophthalic acid](/img/structure/B3532840.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3532847.png)